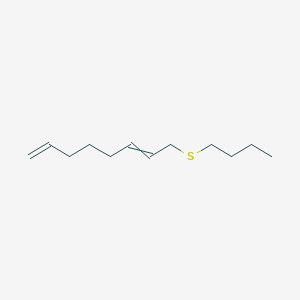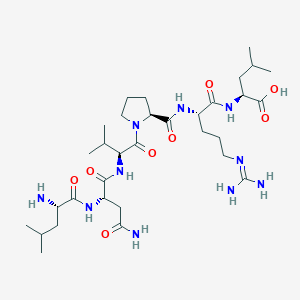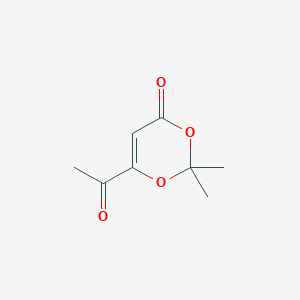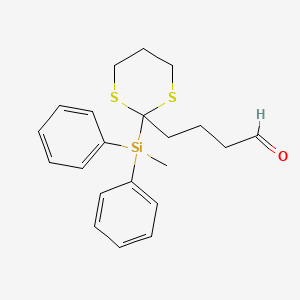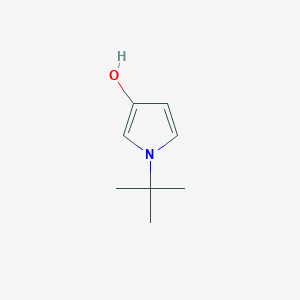![molecular formula C20H27N3O8 B14264357 (S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid CAS No. 162852-62-2](/img/structure/B14264357.png)
(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers and industrial chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The process often starts with the preparation of the benzyloxycarbonyl-protected amino acids, followed by their coupling using peptide synthesis techniques. The reaction conditions usually involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to facilitate the large-scale production of the compound. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and peptides.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of (S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and protein-protein interaction networks.
Comparación Con Compuestos Similares
Similar Compounds
- **(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-glutaric acid
- **(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-adipic acid
Uniqueness
(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
162852-62-2 |
|---|---|
Fórmula molecular |
C20H27N3O8 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H27N3O8/c1-11(2)16(23-20(30)31-10-13-7-5-4-6-8-13)18(27)21-12(3)17(26)22-14(19(28)29)9-15(24)25/h4-8,11-12,14,16H,9-10H2,1-3H3,(H,21,27)(H,22,26)(H,23,30)(H,24,25)(H,28,29)/t12-,14-,16-/m0/s1 |
Clave InChI |
ZEQLKYSQIAZNOS-NOLJZWGESA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


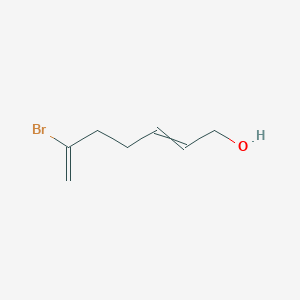
silane](/img/structure/B14264288.png)
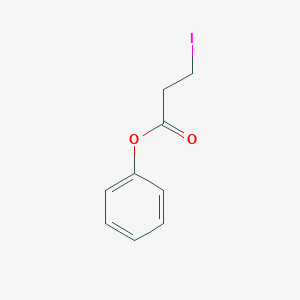
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)

![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
